Cas no 361174-16-5 (ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate)

Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic organic compound featuring a thiazole core linked to a benzenesulfonylpiperazine moiety. Its structure incorporates a carbamate ester group, enhancing solubility and reactivity for further derivatization. The compound exhibits potential as an intermediate in medicinal chemistry, particularly in the development of kinase inhibitors or sulfonamide-based therapeutics. The presence of both sulfonyl and carbamoyl groups allows for selective interactions with biological targets, while the piperazine ring contributes to conformational flexibility. This molecule is suited for research applications requiring precise modulation of pharmacophore properties. High purity and well-defined synthetic pathways ensure reproducibility in experimental settings.
ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate structure
361174-16-5 structure
Product Name:ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate
CAS No:361174-16-5
MF:C24H26N4O5S2
MW:514.617043018341
CID:6363582
PubChem ID:5179413
Update Time:2025-06-28

ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate
    • ethyl 4-((4-((4-(p-tolyl)thiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
    • 1-Piperazinecarboxylic acid, 4-[[4-[[[4-(4-methylphenyl)-2-thiazolyl]amino]carbonyl]phenyl]sulfonyl]-, ethyl ester
    • SR-01000445961
    • AKOS024600759
    • Ethyl 4-[4-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
    • SR-01000445961-1
    • F0834-0189
    • Oprea1_023300
    • ethyl 4-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
    • 361174-16-5
    • Inchi: 1S/C24H26N4O5S2/c1-3-33-24(30)27-12-14-28(15-13-27)35(31,32)20-10-8-19(9-11-20)22(29)26-23-25-21(16-34-23)18-6-4-17(2)5-7-18/h4-11,16H,3,12-15H2,1-2H3,(H,25,26,29)
    • InChI Key: KNQOHGIWLLKDLU-UHFFFAOYSA-N
    • SMILES: N1(C(OCC)=O)CCN(S(C2=CC=C(C(NC3=NC(C4=CC=C(C)C=C4)=CS3)=O)C=C2)(=O)=O)CC1

Computed Properties

  • Exact Mass: 514.13446229g/mol
  • Monoisotopic Mass: 514.13446229g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 827
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 146Ų

Experimental Properties

  • Density: 1.379±0.06 g/cm3(Predicted)
  • pka: 6.57±0.50(Predicted)

ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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F0834-0189-10mg
ethyl 4-(4-{[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
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ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate Related Literature

Additional information on ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Introduction to Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate (CAS No. 361174-16-5)

Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate, a compound with the CAS number 361174-16-5, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their potential applications in medicinal chemistry and drug discovery. The intricate structure of this molecule, featuring a piperazine core and multiple functional groups, makes it a promising candidate for further investigation.

The chemical structure of Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate is characterized by its complexity and the presence of several key functional groups. The piperazine ring is a well-known pharmacophore in drug design, often associated with central nervous system (CNS) activity. This moiety, combined with the benzenesulfonyl and carbamoyl groups, contributes to the molecule's potential biological activity. The presence of these functional groups suggests that this compound may exhibit properties such as receptor binding affinity, enzyme inhibition, or other pharmacological effects that are relevant to therapeutic intervention.

In recent years, there has been a growing interest in the development of novel compounds that can modulate neurological and psychiatric disorders. Piperazine derivatives have been extensively studied for their potential to interact with various neurotransmitter systems. Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate is no exception and has been explored in several preclinical studies for its potential therapeutic applications.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic techniques has enabled chemists to construct this complex molecule efficiently. The incorporation of the thiazole ring into the structure adds another layer of complexity and functionality, which may contribute to the compound's unique pharmacological profile. Thiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

One of the most intriguing aspects of Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate is its potential as a lead compound for drug development. Researchers have been particularly interested in its interaction with various biological targets, including enzymes and receptors involved in neurological disorders. Preliminary studies have suggested that this compound may exhibit inhibitory activity against certain enzymes that are implicated in conditions such as depression and anxiety.

The role of computational chemistry and molecular modeling has been instrumental in understanding the potential biological activity of this compound. By simulating the interaction between Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate and its target proteins, researchers can gain insights into its mechanism of action. These studies have provided valuable information that can guide further optimization efforts aimed at enhancing its potency and selectivity.

In addition to its potential therapeutic applications, Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate has also been explored for its role in chemical biology research. Its unique structure makes it a useful tool for studying various biological processes at the molecular level. By using this compound as a probe molecule, researchers can investigate the function of different enzymes and receptors in detail.

The development of new pharmaceuticals is a complex process that involves extensive research and collaboration between chemists, biologists, and clinicians. Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate exemplifies how interdisciplinary approaches can lead to significant advancements in drug discovery. Its complex structure and multiple functional groups make it a versatile molecule that can be modified to target various diseases.

The future prospects for Ethyl 4-(4-{4-(4-methylphenyl)-1,3-thiazol-2-ylcarbamoyl}benzenesulfonyl)piperazine-1-carboxylate are promising. Further research is needed to fully elucidate its pharmacological properties and explore its potential as a therapeutic agent. As our understanding of biological systems continues to grow, compounds like this one will play an increasingly important role in the development of new treatments for human diseases.

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